Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
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Overview
Description
Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylpyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with ethyl chloroformate and triethylamine to yield the desired triazolopyridine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or interfere with the replication of viral DNA. It may also induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Known for its antifungal and antimicrobial properties.
Quinoxaline: Exhibits broad-spectrum antibacterial activity.
Oxadiazole: Enhances antimicrobial activity
Uniqueness
Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate stands out due to its unique triazolopyridine structure, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)8-4-5-13-7(2)11-12-9(13)6-8/h4-6H,3H2,1-2H3 |
InChI Key |
IBXAKVPLCNQQTB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=NN=C(N2C=C1)C |
Origin of Product |
United States |
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